N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a fluoro-methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced through a similar nucleophilic substitution reaction using a fluorinated aromatic compound.
The reaction conditions for these steps may include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The bromophenyl and fluoro-methylphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: can be compared with other similar compounds, such as:
N-(4-bromophenyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of an oxazole ring.
N-[(4-Bromophenyl)methyl]-3-fluoro-4-methylbenzamide: This compound has a benzamide group instead of an oxazole ring.
The uniqueness of This compound
Properties
Molecular Formula |
C17H12BrFN2O2 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12BrFN2O2/c1-10-2-3-11(8-14(10)19)16-9-15(21-23-16)17(22)20-13-6-4-12(18)5-7-13/h2-9H,1H3,(H,20,22) |
InChI Key |
KTGDUEIJDUIYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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